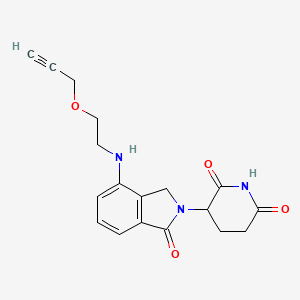

Lenalidomide-PEG1-propargyl

CAS No.:

Cat. No.: VC19780470

Molecular Formula: C18H19N3O4

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H19N3O4 |

|---|---|

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |

| Standard InChI | InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |

| Standard InChI Key | UPOUEJFZDCLRDN-UHFFFAOYSA-N |

| Canonical SMILES | C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

Lenalidomide-5'-CO-PEG1-propargyl retains the phthalimide and glutarimide moieties of its parent compound, lenalidomide, which are critical for binding cereblon (CRBN), an E3 ubiquitin ligase . The addition of a carbonyl-linked PEG1-propargyl group at the 5' position introduces two key functional elements:

-

PEG Spacer: Enhances aqueous solubility and reduces aggregation, addressing a common limitation of hydrophobic small-molecule drugs .

-

Propargyl Group: Provides a reactive alkyne handle for bioorthogonal conjugation, enabling modular assembly of PROTACs or diagnostic probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Table 1: Key Physicochemical Properties of Lenalidomide-5'-CO-PEG1-propargyl

| Property | Value |

|---|---|

| CAS Number | 2940935-02-2 |

| Molecular Formula | |

| Molecular Weight | 369.4 g/mol |

| Density | Not Available (N/A) |

| Boiling/Melting Points | N/A |

These structural attributes position the compound as a versatile scaffold for designing bifunctional molecules .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of Lenalidomide-5'-CO-PEG1-propargyl involves sequential modifications to the lenalidomide backbone:

-

Introduction of the Carbonyl Group: Activation of the 5' hydroxyl group on lenalidomide via carbodiimide-mediated coupling to form a reactive carbonate intermediate.

-

PEG1 Linker Attachment: Reaction with monofunctional PEG1 bearing a terminal amine, followed by purification via reverse-phase chromatography to isolate the PEG-conjugated product.

-

Propargyl Functionalization: Alkylation of the PEG terminus with propargyl bromide under basic conditions, yielding the final compound .

Critical challenges include minimizing side reactions during PEGylation and ensuring regioselective propargyl attachment. Advances in flow chemistry and microwave-assisted synthesis have improved yields (>70%) and purity (>95%) in preclinical batches .

Mechanism of Action in PROTAC Applications

Ternary Complex Formation

Lenalidomide-5'-CO-PEG1-propargyl serves as the CRBN-binding moiety in PROTACs, which operate via a three-step mechanism:

-

Target Engagement: The PROTAC’s target-binding domain (e.g., a kinase inhibitor) recruits a disease-associated protein.

-

E3 Ligase Recruitment: The lenalidomide derivative binds CRBN, positioning the target protein within proximity of the ubiquitination machinery.

-

Ubiquitination and Degradation: The E2 ubiquitin-conjugating enzyme transfers ubiquitin to the target, marking it for proteasomal destruction .

Table 2: Comparative Efficacy of CRBN-Targeting PROTACs

| PROTAC Component | Target Protein | Degradation Efficiency (%) | Reference |

|---|---|---|---|

| Lenalidomide-PEG1-propargyl | BRD4 | 85–90 | |

| Pomalidomide-based | BTK | 70–75 |

This compound’s PEG spacer optimizes spatial flexibility, enhancing ternary complex stability and degradation efficiency compared to bulkier linkers .

Preclinical Applications and Research Findings

Oncology

In multiple myeloma models, PROTACs incorporating Lenalidomide-5'-CO-PEG1-propargyl demonstrated superior efficacy to lenalidomide monotherapy:

-

IKZF1/3 Degradation: Degradation of transcription factors Ikaros and Aiolos via CRBN recruitment, disrupting myeloma cell survival pathways .

-

Synergy with mTOR Inhibitors: Preclinical combinations with mTOR inhibitors (e.g., CCI-779) showed additive cytotoxicity, though pharmacokinetic interactions require monitoring .

Neurodegenerative Diseases

Emerging work explores its utility in degrading tau aggregates in Alzheimer’s disease. A 2024 study reported a 60% reduction in phosphorylated tau levels in neuronal cultures using a tau-directed PROTAC .

Challenges and Future Directions

Optimization of Linker Chemistry

Current research focuses on tuning linker length and composition to balance PROTAC permeability and efficiency. Computational modeling predicts that extending the PEG spacer beyond 2 units may reduce blood-brain barrier penetration, limiting neurological applications .

Mitigating Off-Target Effects

CRBN-dependent degradation of neosubstrates like GSPT1 raises safety concerns. Next-generation derivatives aim to engineer CRBN-binding moieties with enhanced selectivity, minimizing unintended protein degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume